molecular formula C10H8BrNO2 B026504 5-(Bromoacetyl)-2-oxoindoline CAS No. 105316-98-1

5-(Bromoacetyl)-2-oxoindoline

Cat. No.: B026504
CAS No.: 105316-98-1
M. Wt: 254.08 g/mol
InChI Key: WHLZVVMOQHTDAX-UHFFFAOYSA-N
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Description

5-(Bromoacetyl)-2-oxoindoline is a chemical compound that belongs to the class of indoline derivatives. Indoline is a bicyclic compound consisting of a benzene ring fused to a pyrrolidine ring. The presence of a bromoacetyl group at the 5-position and an oxo group at the 2-position of the indoline ring makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

5-(Bromoacetyl)-2-oxoindoline has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

A structurally similar compound, 2-bromoacetyl, has been found to interact with prostaglandin g/h synthase 1 in humans . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and other physiological processes.

Biochemical Pathways

Given its potential interaction with prostaglandin g/h synthase 1, it may influence the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and regulation of blood flow.

Result of Action

Based on its potential interaction with prostaglandin g/h synthase 1, it may influence the production of prostaglandins, potentially affecting processes such as inflammation and pain perception .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromoacetyl)-2-oxoindoline typically involves the bromination of 2-oxoindoline followed by acetylation. One common method is to start with 2-oxoindoline and react it with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at a temperature of around 50°C .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This often involves using continuous flow reactors and automated systems to precisely control the temperature, pressure, and reaction time. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Bromoacetyl)-2-oxoindoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Produces substituted indoline derivatives.

    Oxidation: Yields oxo derivatives.

    Reduction: Forms hydroxyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromoacetyl)-2-oxoindoline is unique due to the presence of both the bromoacetyl and oxo groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for various chemical transformations and biological studies.

Properties

IUPAC Name

5-(2-bromoacetyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLZVVMOQHTDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)CBr)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622421
Record name 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105316-98-1
Record name 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromoacetyl chloride (14.17 g) in methylene chloride (30 ml) is added dropwise to a stirred suspension of oxindole (6 g) and AlCl3 (13.31 g) in methylene chloride (200 ml). The reaction mixture is refluxed for 4 hours, cooled to RT, poured with stirring into an ice/water mixture, stirred for 30 minutes, filtered and washed with methylene chloride yielding the desired product as a solid which is recrystallized from isopropanol.
Quantity
14.17 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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